molecular formula C8H9ClO2 B8589907 2,4,5-Trimethyl-3-furancarbonyl chloride

2,4,5-Trimethyl-3-furancarbonyl chloride

Cat. No. B8589907
M. Wt: 172.61 g/mol
InChI Key: DXOLDACSZXKODW-UHFFFAOYSA-N
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Patent
US05268389

Procedure details

2,4,5-Trimethyl-3-furancarbonyl chloride was prepared by refluxing 2,4,5-trimethyl-3-furancarboxylic acid (20.0 g) with thionyl chloride (20 ml) in toluene (75 ml) for 3 hours. The toluene and excess thionyl chloride were removed on a rotary evaporator and the residue distilled (b.p. 95°-97° C. at ca. 12 mm).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]([CH3:11])=[C:5]([CH3:10])[C:6]=1[C:7](O)=[O:8].S(Cl)([Cl:14])=O>C1(C)C=CC=CC=1>[CH3:1][C:2]1[O:3][C:4]([CH3:11])=[C:5]([CH3:10])[C:6]=1[C:7]([Cl:14])=[O:8]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC=1OC(=C(C1C(=O)O)C)C
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The toluene and excess thionyl chloride were removed on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue distilled (b.p. 95°-97° C. at ca. 12 mm)

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(=C(C1C(=O)Cl)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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